molecular formula C14H16ClFN2O B2724665 N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320216-31-5

N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2724665
CAS RN: 2320216-31-5
M. Wt: 282.74
InChI Key: RNELJRASKVTBPS-UHFFFAOYSA-N
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Description

The compound “N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. The “8-azabicyclo[3.2.1]octane” part of the name suggests that it contains a bicyclic structure with eight atoms in the ring, one of which is a nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the bicyclic structure and various functional groups. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific functional groups present in the molecule. The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploration of its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This suggests that “N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide” could also have interesting biological properties worth exploring.

properties

IUPAC Name

N-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O/c15-12-3-1-2-4-13(12)17-14(19)18-10-5-6-11(18)8-9(16)7-10/h1-4,9-11H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNELJRASKVTBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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